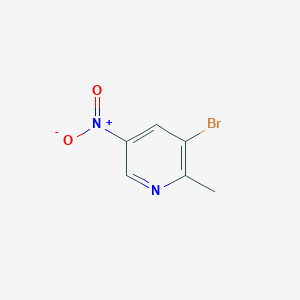

3-Bromo-2-methyl-5-nitropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAOQTGMEGSRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594048 | |

| Record name | 3-Bromo-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-42-0 | |

| Record name | 3-Bromo-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitropyridine

Abstract

3-Bromo-2-methyl-5-nitropyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a nitro group, provides multiple reactive sites for a diverse range of chemical transformations. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key building block in the development of pharmaceuticals and agrochemicals.

Chemical and Physical Properties

This compound is typically a solid at room temperature, with a color ranging from light yellow to orange crystalline solid.[1][2] It possesses a molecular formula of C6H5BrN2O2 and a molecular weight of approximately 217.02 g/mol .[1][3][4] The compound exhibits low solubility in water but is soluble in common organic solvents such as ethanol and dichloromethane.[1]

Tabulated Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Bromo-5-nitro-2-picoline | [3] |

| CAS Number | 186593-42-0 | [2][3][4] |

| Molecular Formula | C6H5BrN2O2 | [1][3][4] |

| Molecular Weight | 217.02 g/mol | [1][4] |

| Appearance | Solid (usually), may be yellowish to light brown | [1][3] |

| Melting Point | 48-50°C | [3] |

| Boiling Point | 270.586 °C at 760 mmHg | [3] |

| Density | 1.709 g/cm³ | [3] |

| Flash Point | 117.447 °C | [3] |

| Vapor Pressure | 0.0113 mmHg at 25°C | [3] |

| Refractive Index | 1.599 | [3] |

| pKa | -0.44±0.20 (Predicted) | [3] |

| Solubility in Water | Low solubility | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through two main synthetic routes.

Synthesis from 2-Methylpyridine

This common method involves a two-step process: nitration followed by bromination.[1]

Step 1: Nitration of 2-Methylpyridine 2-methylpyridine is nitrated to form 2-methyl-5-nitropyridine. The nitro group is directed to the 5-position due to the electronic effects of the nitrogen atom in the pyridine ring.[1]

-

Protocol:

-

A mixed acid system of concentrated nitric acid and concentrated sulfuric acid is used as the nitrating reagent.[1]

-

The reaction temperature is controlled, for instance, at 0-5°C, while the mixed acid is added dropwise to the 2-methylpyridine.[1]

-

The reaction is allowed to proceed for several hours to yield 2-methyl-5-nitropyridine.[1]

-

Step 2: Bromination of 2-methyl-5-nitropyridine The intermediate is then brominated to introduce a bromine atom at the 3-position.

-

Protocol:

Synthesis from 3-Bromo-2-methylpyridine

An alternative route involves the direct nitration of 3-bromo-2-methylpyridine.[1]

-

Protocol:

-

A nitrating system, such as nitric acid and acetic anhydride, is used. Acetic anhydride facilitates the formation of the nitronium ion (NO2+).[1]

-

The reaction is typically conducted at low temperatures.[1]

-

Strict control of reaction conditions, including temperature, reaction time, and reagent dosage, is crucial to optimize the yield and purity of the target product due to the influence of the existing bromine and methyl substituents on reactivity and selectivity.[1]

-

Reactivity and Chemical Significance

The chemical reactivity of this compound is dictated by its distinct functional groups, making it a highly valuable intermediate in organic synthesis.[5]

-

Bromine Atom (at C3): The bromine atom is an excellent leaving group, making this position susceptible to various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig.[5] It also readily participates in nucleophilic aromatic substitutions and metallation reactions, allowing for the introduction of diverse substituents.[4][5]

-

Nitro Group (at C5): As a strong electron-withdrawing group, the nitro moiety activates the pyridine ring for certain reactions.[5] Critically, it can be easily reduced to an amino group (NH2), which serves as a vital functional handle for subsequent reactions such as amide formation and urea synthesis.[1][5]

-

Methyl Group (at C2): This group can influence the steric and electronic properties of the molecule and may be a site for further functionalization under specific conditions.[5]

-

Pyridine Ring: The heterocyclic scaffold is a fundamental core in numerous pharmaceuticals, imparting specific electronic and solubility characteristics.[5]

Applications in Research and Drug Development

The strategic functionalization of this compound makes it an invaluable precursor in several fields.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4] Its versatile reactivity allows for the construction of complex molecules with potential therapeutic applications, including anti-cancer and anti-inflammatory drugs.[4][5]

-

Agrochemicals: The compound serves as a crucial building block in the production of pesticides and herbicides.[1][3][4] By modifying its structure, chemists can develop more effective and targeted crop protection agents.[6]

-

Materials Science: It is explored for its potential in creating new materials, such as polymers with specific electronic properties.[4]

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

-

Hazards: It may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[1][7] It may also cause respiratory irritation.[7][8][9]

-

Storage: The compound is sensitive to light and heat and should be stored in a cool, dry, and dark place under an inert atmosphere.[1][3] The recommended storage temperature is often between 0-8°C.[4]

-

Handling: Use in a well-ventilated area or under a fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[9] Avoid breathing dust, fumes, or vapors.[8] Keep away from heat, sparks, and open flames.[10]

Conclusion

This compound is a high-value chemical intermediate with a rich reactivity profile. The presence of three distinct functional groups on the pyridine core provides a powerful platform for synthetic chemists to build complex molecular architectures. Its established role in the synthesis of pharmaceuticals and agrochemicals underscores its importance in both academic research and industrial applications. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective utilization.

References

- 1. This compound Suppliers & Properties | High Quality Chemicals in China | Safety, Applications, MSDS [pipzine-chem.com]

- 2. This compound | 186593-42-0 [chemicalbook.com]

- 3. Cas 186593-42-0,this compound | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitropyridine (CAS: 186593-42-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-5-nitropyridine, a key building block in medicinal chemistry and organic synthesis. This document details its physicochemical properties, spectroscopic profile, synthesis, and key chemical transformations, including detailed experimental protocols.

Chemical Identity and Physical Properties

This compound is a functionalized pyridine derivative with the chemical formula C₆H₅BrN₂O₂.[1] Its structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 186593-42-0 | [3] |

| Molecular Formula | C₆H₅BrN₂O₂ | [2] |

| Molecular Weight | 217.02 g/mol | [2] |

| Appearance | Light yellow to light brown or orange crystalline solid | [2][3] |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 119-121 °C (at reduced pressure); 270.586 °C (at 760 mmHg) | [1] |

| Solubility | Low solubility in water. Soluble in common organic solvents such as dichloromethane, N,N-dimethylformamide (DMF), and ethanol. | [2] |

| Density | 1.709 g/cm³ | [1] |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR (CDCl₃) | δ 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), 2.80 (s, 3H) | [3] |

| ¹³C NMR | Experimental data for the title compound is not readily available. For the isomer, 2-Bromo-3-methyl-5-nitropyridine, the following shifts are reported (126 MHz, CDCl₃): δ 150.65, 142.47, 136.76, 132.75, 22.20. | [4] |

| Mass Spectrometry | Predicted [M+H]⁺: 216.96073; Predicted [M+Na]⁺: 238.94267 | [5] |

| Infrared (IR) Spectroscopy | Experimental data is not readily available for the title compound. For the similar compound 2-Bromo-5-nitropyridine, characteristic peaks would be expected for C=C, C-N, and NO₂ stretching vibrations. | [6] |

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2-methylpyridine followed by bromination.[2] An alternative pathway begins with 3-bromo-2-methylpyridine.

Experimental Protocol: Synthesis from 2-Methyl-5-nitropyridine

This protocol describes the bromination of 2-methyl-5-nitropyridine.

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-nitropyridine in an organic solvent like dichloromethane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like dichloromethane/hexane to yield this compound as an orange crystalline solid.[3] An 81% yield has been reported for a similar purification process.[3]

Key Chemical Reactions and Applications

This compound is a valuable intermediate due to its reactive functional groups. The bromine atom at the 3-position is a good leaving group, making it suitable for various cross-coupling reactions.[7] The nitro group at the 5-position can be readily reduced to an amino group, providing a handle for further functionalization.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce diverse substituents at the 3-position.

Generalized Suzuki-Miyaura Coupling of this compound

Caption: Generalized Suzuki-Miyaura coupling reaction.

Experimental Protocol (Adapted from similar compounds):

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium phosphate (K₃PO₄) (2.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) multiple times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[8]

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation, opening up pathways for amide bond formation and other derivatizations. Various reducing agents can be employed for this purpose.[9]

Reduction of the Nitro Group

Caption: Reduction of the nitro group to an amine.

Experimental Protocol (General procedure):

-

Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Reducing Agent: Add a reducing agent. For a chemoselective reduction that preserves the bromo group, reagents like tin(II) chloride (SnCl₂) are often used.[10] Catalytic hydrogenation with H₂ over a palladium catalyst (Pd/C) is also effective.[10]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC.

-

Work-up and Purification: After the reaction is complete, the work-up procedure will depend on the reducing agent used. For SnCl₂ reductions, a basic work-up is typically required to remove tin salts. For catalytic hydrogenation, the catalyst is removed by filtration. The crude product is then purified, often by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[2] It may be harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[2]

Table 3: GHS Hazard Information (for the similar compound 2-Bromo-3-methyl-5-nitropyridine)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 5200466[6]

Handling and Storage Recommendations:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store in a cool, dry, and dark place in a tightly sealed container.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

This technical guide provides a foundation for the safe and effective use of this compound in a research and development setting. For further details, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Cas 186593-42-0,this compound | lookchem [lookchem.com]

- 2. This compound Suppliers & Properties | High Quality Chemicals in China | Safety, Applications, MSDS [pipzine-chem.com]

- 3. This compound | 186593-42-0 [chemicalbook.com]

- 4. 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum [chemicalbook.com]

- 5. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. 3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-2-methyl-5-nitropyridine molecular weight and formula

An In-depth Technical Guide on 3-Bromo-2-methyl-5-nitropyridine

This guide provides essential information regarding the chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O₂[1][2] |

| Molecular Weight | 217.02 g/mol [1][2][3] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

References

In-Depth Technical Guide: Solubility of 3-Bromo-2-methyl-5-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document summarizes the available qualitative information and presents a general, robust experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₂. Its structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridine ring, makes it a versatile building block in organic synthesis. The solubility of this compound is a critical physicochemical property that influences reaction kinetics, crystallization, and the development of formulations. An understanding of its solubility profile in different organic solvents is therefore essential for its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrN₂O₂ | N/A |

| Molecular Weight | 217.02 g/mol | N/A |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 48-50°C | [2] |

| Boiling Point | 270.6 ± 35.0 °C (Predicted) | [1] |

| Density | 1.709 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

| Solvent | Qualitative Solubility | Reference |

| Water | Low solubility | [3] |

| Ethanol | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| N,N-Dimethylformamide (DMF) | Mentioned as a common organic solvent in which it may have a certain solubility | [3] |

| Methanol | Soluble (for the related compound 2-Bromo-3-methyl-5-nitropyridine) | [4] |

It is important to note that "soluble" is a qualitative term. For applications requiring precise concentrations, experimental determination of solubility is strongly recommended. The general principle of "like dissolves like" suggests that this compound, being a moderately polar molecule, will exhibit better solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. The shake-flask method followed by gravimetric or spectroscopic analysis is a common and reliable approach.

Materials

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials or flasks with airtight seals

-

Oven or rotary evaporator (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

Analysis of the Saturated Solution

-

Transfer the filtered aliquot of the saturated solution to a pre-weighed, dry container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the container with the solid residue.

-

The mass of the dissolved solid can be determined by the difference in weight.

-

Calculate the solubility in g/L or other appropriate units.

This method is applicable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, qualitative assessments indicate its solubility in common polar organic solvents and low solubility in water. For any application requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable framework for their determination. A thorough understanding and experimental verification of the solubility of this compound are crucial for optimizing its use in synthetic chemistry and for the successful development of new pharmaceutical and agrochemical products.

References

Technical Guide: Physicochemical Properties of 3-Bromo-2-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-methyl-5-nitropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its physical appearance, presents quantitative data in a structured format, and outlines a common experimental protocol for its synthesis.

Physical Appearance and Color

This compound is a solid organic compound at room temperature.[2] Its coloration is consistently reported as yellow, though variations in appearance can occur depending on its purity and crystalline form. Descriptors for its appearance include:

-

Yellow solid[1]

-

Light yellow to light brown solid[2]

-

Yellow to brown solid[3]

-

Orange crystalline solid[4]

The compound may have a typical odor associated with organic compounds.[2] It is sensitive to light and heat and should be stored in a cool, dry, and dark place to prevent decomposition.[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Melting Point | 48-50 °C | [1] |

| Boiling Point | 270.586 °C at 760 mmHg | [1] |

| Density | 1.709 g/cm³ | [1] |

| Flash Point | 117.447 °C | [1] |

| Vapor Pressure | 0.0113 mmHg at 25°C | [1] |

| Refractive Index | 1.599 | [1] |

| pKa | -0.44 ± 0.20 (Predicted) | [1] |

| Solubility in Water | Low solubility | [2] |

| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane | [2] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-bromo-2-chloro-5-nitropyridine with diethyl malonate, followed by decarboxylation.[4]

Step-by-Step Protocol:

-

Salt Formation: Sodium hydride (NaH, 60% dispersion in oil) is slowly added to a solution of diethyl malonate in ether at 15 °C.[4]

-

Condensation: 3-bromo-2-chloro-5-nitropyridine is then added to the reaction mixture in batches.[4]

-

Solvent Removal: After the reaction is complete, the ether is removed by distillation under reduced pressure, yielding a red oily substance.[4]

-

Decarboxylation: The oily residue is stirred at 114 °C, followed by the addition of 6 M sulfuric acid (H₂SO₄). The mixture is then heated to reflux for 8 hours.[4]

-

Purification: The crude product is dissolved in dichloromethane (CH₂Cl₂), filtered to remove insoluble materials, and the organic layer is dried with sodium sulfate (Na₂SO₄). The solvent is then concentrated.[4]

-

Crystallization: The resulting oily product is dissolved in a mixture of CH₂Cl₂ and hexane, filtered, and the organic phase is concentrated to yield this compound as an orange crystalline solid.[4]

Characterization:

The final product can be characterized using techniques such as ¹H NMR spectroscopy. For this compound, the expected ¹H NMR spectrum in CDCl₃ shows signals at δ 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), and 2.80 (s, 3H).[4]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Properties and applications of this compound.

References

Spectroscopic Profile of 3-Bromo-2-methyl-5-nitropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document, tailored for researchers, scientists, and drug development professionals, details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.25 | d | 2.3 | H-6 |

| 8.61 | d | 2.3 | H-4 |

| 2.80 | s | - | -CH₃ |

Solvent: CDCl₃

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 216.96073 |

| [M+Na]⁺ | 238.94267 |

| [M-H]⁻ | 214.94617 |

| [M+NH₄]⁺ | 233.98727 |

| [M+K]⁺ | 254.91661 |

| [M]⁺ | 215.95290 |

| [M]⁻ | 215.95400 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are crucial for reproducibility. While specific protocols for this compound were not explicitly found, the following are general methodologies typically employed for similar aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound would be prepared in a deuterated solvent, such as chloroform-d (CDCl₃), at a concentration of approximately 5-15 mg/mL.[1] The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 600 MHz.[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data processing would involve Fourier transformation and baseline correction. For ¹³C NMR spectroscopy, a similar sample preparation is used.[1] Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.[3] Broadband proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.[3]

Infrared (IR) Spectroscopy

For solid samples like this compound, the potassium bromide (KBr) pellet method is a standard technique.[4] A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry, IR-grade KBr (100-200 mg).[4] The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently placed in the sample holder of an FT-IR spectrometer.[4] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from the matrix and atmospheric gases.

Mass Spectrometry (MS)

For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent. The analyte molecules then enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer. Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can also be employed, particularly with liquid chromatography-mass spectrometry (LC-MS), to obtain a more prominent molecular ion peak with less fragmentation.[5][6]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-2-methyl-5-nitropyridine (CAS No. 186593-42-0). Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data and incorporates safety recommendations based on structurally similar hazardous pyridine and nitropyridine derivatives. Professionals handling this chemical should always consult a comprehensive, supplier-provided SDS and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative. A summary of its key identifiers and known physical and chemical properties is presented below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 3-Bromo-5-nitro-2-picoline | [1] |

| CAS Number | 186593-42-0 | [1] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1] |

| Molecular Weight | 217.02 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 46-49°C | [2] |

| Boiling Point | 270.586 °C at 760 mmHg | [3] |

| Flash Point | 117.447 °C | [3] |

| Density | 1.709 g/cm³ | [3] |

| Solubility | Low solubility in water; Soluble in common organic solvents. | N/A |

| Storage Temperature | 0-8°C | [1] |

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS classification indicates that it can cause irritation to the skin, eyes, and respiratory system.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Signal Word | Warning |

Note: This classification is based on available data and may not be exhaustive. A comprehensive toxicological profile is not publicly available.

Personal Protective Equipment (PPE)

A stringent personal protective equipment regimen is mandatory when handling this compound. The following diagram outlines a general workflow for selecting appropriate PPE.

Safe Handling and Storage

Adherence to strict laboratory protocols is essential to minimize exposure and ensure safety.

General Handling:

-

All work with this compound must be conducted in a properly functioning chemical fume hood.[4]

-

Avoid all personal contact, including inhalation of dust or vapors.[5]

-

Wear appropriate personal protective equipment as outlined in the PPE section.

-

Use non-sparking tools and avoid sources of ignition, as the compound is combustible.

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Recommended storage temperature is between 0°C and 8°C.[1]

-

Store away from incompatible materials.

Chemical Incompatibility

While specific reactivity data is limited, the functional groups of this compound (bromo, methyl, nitro, and the pyridine ring) suggest potential incompatibilities with certain classes of chemicals. The following diagram provides a general guide to chemical incompatibilities.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

| Situation | Procedure |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

| Small Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal.[5] |

| Large Spill | Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department. |

Experimental Protocol: General Laboratory Handling

The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This should be adapted to the specifics of your experimental procedure.

Materials:

-

This compound

-

Appropriate solvents and reagents

-

Calibrated balance in a ventilated enclosure

-

Glassware

-

Magnetic stirrer and stir bar

-

Personal Protective Equipment (as specified in Section 3)

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Don all required PPE: safety goggles, a chemical-resistant lab coat, and appropriate chemical-resistant gloves.

-

Have an emergency eyewash station and safety shower readily accessible.

-

-

Weighing and Transfer:

-

Weigh the required amount of this compound in a ventilated balance enclosure or within the fume hood.

-

Carefully transfer the solid to the reaction vessel inside the fume hood to avoid generating dust.

-

-

Reaction Setup:

-

Perform all subsequent steps, including the addition of solvents and other reagents, within the chemical fume hood.

-

If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

-

-

Work-up and Purification:

-

Conduct all extraction, washing, and purification steps within the fume hood.

-

-

Waste Disposal:

-

Segregate all waste containing this compound (solid, liquid, and contaminated materials) into a designated, sealed, and clearly labeled hazardous waste container.[5]

-

Dispose of hazardous waste according to institutional and regulatory guidelines.

-

-

Decontamination:

-

Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

-

Clean the work area within the fume hood.

-

Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

-

Wash hands thoroughly before leaving the laboratory.

-

Conclusion

References

The Pivotal Role of 3-Bromo-2-methyl-5-nitropyridine in the Development of Targeted Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine core substituted with a bromine atom, a methyl group, and a nitro group, provides a versatile platform for the synthesis of complex molecular architectures. This technical guide explores the significant role of this compound in the discovery and development of targeted therapeutics, with a particular focus on its application in the synthesis of potent kinase inhibitors for oncology.

The strategic positioning of the reactive functional groups on the pyridine ring makes this compound an ideal starting material for a variety of chemical transformations. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The nitro group at the 5-position can be readily reduced to an amino group, providing a key nucleophilic center for subsequent derivatization. This inherent reactivity, combined with the privileged pyridine scaffold, has positioned this compound as a valuable intermediate in the synthesis of numerous biologically active compounds, particularly those targeting protein kinases.

Application in the Synthesis of CSF-1R Inhibitors

A prominent example of the utility of this compound is in the synthesis of inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[2][3] Several small molecule inhibitors of CSF-1R have been developed, and the synthetic strategies for many of these compounds can be traced back to key pyridine-based intermediates.

The synthesis of a key intermediate for a class of potent bis-amide CSF-1R inhibitors, 2-((5-amino-6-methylpyridin-3-yl)amino)-N-methylbenzamide, highlights the strategic importance of this compound. The synthetic workflow commences with the reduction of the nitro group of this compound to yield 5-amino-3-bromo-2-methylpyridine. This is followed by a Buchwald-Hartwig amination reaction with 2-amino-N-methylbenzamide to construct the core structure of the inhibitor.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a series of bis-amide derivatives, synthesized from the key intermediate, against CSF-1R and the related kinase, c-Kit. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.[4]

| Compound | R1 | R2 | CSF-1R IC50 (nM) | c-Kit IC50 (nM) |

| 1 | H | H | 150 | >10000 |

| 2 | Cl | H | 45 | 8000 |

| 3 | F | H | 70 | 9500 |

| 4 | H | Cl | 65 | >10000 |

| 5 | H | F | 80 | >10000 |

| Data is representative and compiled from medicinal chemistry literature on bis-amide CSF-1R inhibitors.[5] |

Experimental Protocols

Synthesis of 5-Amino-3-bromo-2-methylpyridine

To a solution of this compound (1.0 eq) in ethanol/water is added iron powder (5.0 eq) and ammonium chloride (5.0 eq). The mixture is heated to reflux for 2-4 hours. Upon completion, the reaction is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 5-amino-3-bromo-2-methylpyridine.

Synthesis of 2-((5-Amino-6-methylpyridin-3-yl)amino)-N-methylbenzamide

A mixture of 5-amino-3-bromo-2-methylpyridine (1.0 eq), 2-amino-N-methylbenzamide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq) in a suitable solvent (e.g., dioxane) is degassed and heated under an inert atmosphere at 100-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield 2-((5-amino-6-methylpyridin-3-yl)amino)-N-methylbenzamide.

In Vitro CSF-1R Kinase Assay (ADP-Glo™ Assay)

The inhibitory activity of the synthesized compounds against CSF-1R can be determined using a commercially available ADP-Glo™ Kinase Assay kit.[3][6]

Materials:

-

Recombinant human CSF-1R (kinase domain)

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

Procedure:

-

Add 5 µL of Kinase Assay Buffer to a 384-well plate.

-

Add 2.5 µL of the test compound at various concentrations (in DMSO).

-

Add 2.5 µL of a solution containing the CSF-1R enzyme and substrate.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

CSF-1R Signaling Pathway

The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers several downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT pathways.[7][8][9] These pathways regulate the proliferation, survival, and differentiation of macrophages. In the context of cancer, CSF-1R signaling in tumor-associated macrophages (TAMs) promotes an immunosuppressive tumor microenvironment.[2][3] CSF-1R inhibitors block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.

Conclusion

This compound has proven to be an invaluable scaffold in medicinal chemistry, enabling the efficient synthesis of complex molecules with significant therapeutic potential. Its application in the development of CSF-1R inhibitors for cancer therapy underscores its importance as a key building block in modern drug discovery. The strategic functionalization of this pyridine derivative allows for the systematic exploration of chemical space, leading to the identification of potent and selective kinase inhibitors. As our understanding of the molecular drivers of disease continues to evolve, the demand for versatile and strategically designed building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

- 1. Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Novel CSF-1R kinase inhibitor demonstrates promising preclinical profile | BioWorld [bioworld.com]

- 5. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Versatility of 3-Bromo-2-methyl-5-nitropyridine: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a crucial building block in modern organic synthesis. Its unique arrangement of a pyridine core, a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group makes it a versatile intermediate for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on its utility in the development of pharmaceuticals, agrochemicals, and novel materials.[2][3]

Physicochemical Properties

This compound is typically a yellow to light brown crystalline solid at room temperature.[3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 186593-42-0 | [1][3] |

| Molecular Formula | C6H5BrN2O2 | [1][5] |

| Molecular Weight | 217.02 g/mol | [6] |

| Melting Point | 48-50 °C | [3] |

| Boiling Point | 119-121 °C | [3] |

| Appearance | Light yellow to light brown solid | [3][4] |

| Solubility | Soluble in organic solvents like dichloromethane and N,N-dimethylformamide; sparingly soluble in water. | [4] |

| ¹H NMR (CDCl₃) | δ 9.25 (d, J = 2.3 Hz, 1H), 8.61 (d, J = 2.3 Hz, 1H), 2.80 (s, 3H) | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. A common and effective method involves the nitration of 2-methylpyridine followed by bromination.[4]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 2-Methylpyridine

Step 1: Nitration of 2-Methylpyridine

-

In a reaction vessel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 0-5 °C.

-

2-Methylpyridine is slowly added dropwise to the cooled mixed acid system while maintaining the temperature.

-

The reaction mixture is stirred for several hours at this temperature to yield 2-methyl-5-nitropyridine.[4]

Step 2: Bromination of 2-Methyl-5-nitropyridine

-

2-Methyl-5-nitropyridine is dissolved in a suitable organic solvent such as dichloromethane.

-

N-bromosuccinimide (NBS) is added as the bromine source, along with an initiator like benzoyl peroxide.

-

The mixture is heated to reflux and the reaction is monitored until completion.

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified.[4]

-

An impure product can be purified by dissolving in dichloromethane and hexane, followed by filtration and concentration to yield an orange crystalline solid.[7]

Reactivity and Key Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom at the 3-position is an excellent leaving group for various cross-coupling reactions.[1] The nitro group at the 5-position is a strong electron-withdrawing group that can be readily reduced to an amino group, providing a handle for further functionalization.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound Suppliers & Properties | High Quality Chemicals in China | Safety, Applications, MSDS [pipzine-chem.com]

- 5. PubChemLite - this compound (C6H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 186593-42-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-2-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methyl-5-nitropyridine is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its specific substitution pattern offers multiple reaction sites for further molecular elaboration. This document provides a detailed two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2-methylpyridine. The synthesis involves an initial nitration of 2-methylpyridine to yield 2-methyl-5-nitropyridine, followed by a regioselective bromination to afford the final product.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Nitration: 2-methylpyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-methyl-5-nitropyridine.

-

Bromination: The intermediate, 2-methyl-5-nitropyridine, is then brominated at the 3-position using N-bromosuccinimide (NBS) to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2-methyl-5-nitropyridine

This procedure details the nitration of 2-methylpyridine. The methyl group at the 2-position and the directing effect of the pyridine nitrogen in acidic medium favor the introduction of the nitro group at the 5-position.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-methylpyridine (2-picoline) | Reagent Grade, ≥98% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific |

| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | VWR Chemicals |

| Ice (from deionized water) | N/A | N/A |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |

| Dichloromethane (CH₂Cl₂) | ACS Reagent | Macron Fine Chemicals |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | J.T. Baker |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Dropping funnel

-

Magnetic stirrer with stir bar

-

Ice-salt bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to maintain a low temperature.

-

Acid Mixture Preparation: Carefully add 50 mL of concentrated sulfuric acid to the flask and cool it to 0-5 °C.

-

Addition of 2-methylpyridine: Slowly add 10 g of 2-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture by carefully mixing 15 mL of concentrated nitric acid and 35 mL of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Time: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 3 hours.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done in a large beaker to accommodate foaming.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield 2-methyl-5-nitropyridine as a solid.

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material | 2-methylpyridine (10 g) |

| Product | 2-methyl-5-nitropyridine |

| Appearance | Pale yellow to light brown crystalline solid |

| Typical Yield | 75-85% |

| Purity | >98% (by GC-MS) |

Step 2: Synthesis of this compound

This protocol describes the regioselective bromination of 2-methyl-5-nitropyridine at the 3-position using N-bromosuccinimide (NBS) and a radical initiator.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-methyl-5-nitropyridine | Synthesized in Step 1 | N/A |

| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | Alfa Aesar |

| Benzoyl Peroxide (BPO) | Reagent Grade, 97% | Acros Organics |

| Dichloromethane (CH₂Cl₂) | ACS Reagent | Macron Fine Chemicals |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | N/A | N/A |

| Brine (Saturated NaCl solution) | N/A | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | J.T. Baker |

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (optional)

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10 g of 2-methyl-5-nitropyridine and 100 mL of dichloromethane.

-

Addition of Reagents: Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the flask.[1]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

-

Work-up: Wash the reaction mixture with a saturated solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by brine (50 mL).

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data for Step 2:

| Parameter | Value |

| Starting Material | 2-methyl-5-nitropyridine (10 g) |

| Product | This compound |

| Appearance | Yellow solid |

| Typical Yield | 60-70% |

| Melting Point | 48-50 °C |

| Purity | >98% (by HPLC) |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-2-methyl-5-nitropyridine. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals and functional materials. The presence of an electron-withdrawing nitro group and a methyl group on the pyridine ring influences the substrate's reactivity. This protocol outlines the necessary reagents, reaction conditions, and purification methods, and includes a summary of typical reaction parameters in a tabular format for easy reference. Visual diagrams of the experimental workflow and the catalytic cycle are also provided to facilitate a deeper understanding of the process.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides and pseudohalides.[1][2][3] This reaction has found broad applicability in both academic and industrial research, particularly in drug discovery and development, owing to its remarkable functional group tolerance and expansive substrate scope.[2] The synthesis of substituted aminopyridines is of particular interest as this scaffold is a common motif in many biologically active compounds.

This compound is a valuable building block for the synthesis of various pharmaceutical intermediates. The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitro group, makes the C-Br bond susceptible to oxidative addition to the palladium catalyst. This document provides a generalized protocol that can be adapted for coupling with a range of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle that is initiated by the oxidative addition of the heteroaryl halide, in this case, this compound, to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido intermediate. The final step is a reductive elimination event that forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4] The choice of ligand is critical to the success of the reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.[5]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. These conditions are based on established methodologies for structurally similar bromopyridines and should serve as a robust starting point for optimization.[1][6] Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: Coupling with Primary Aliphatic Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.0) | Toluene | 100 | 16-24 | 80-90 |

| Cyclopentylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (2.0) | Dioxane | 100 | 16-24 | 75-85 |

| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 12-18 | 70-80 |

Table 2: Coupling with Secondary Aliphatic Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |

| Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16-24 | 80-90 |

| Diethylamine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | NaOtBu (1.5) | Toluene | 100 | 18-24 | 60-70 |

Table 3: Coupling with Anilines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 12-18 | 80-90 |

| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-18 | 85-95 |

| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Anhydrous solvents and reagents are crucial for optimal results.

-

The choice of ligand is critical and often depends on the nature of the amine. For many applications with heteroaryl halides, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are effective. For some secondary amines, ligands like BINAP or Xantphos can be suitable.[5]

-

Commonly used bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base can be critical, especially for substrates with base-sensitive functional groups.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol% for monoligated Pd)

-

Base (e.g., NaOtBu, LiHMDS, K₃PO₄, 1.5-2.5 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium source, the phosphine ligand, and the base under a counterflow of inert gas.

-

Solvent and Reagent Addition: Seal the Schlenk tube with a septum. Add the anhydrous solvent via syringe, followed by the amine.

-

Degassing: To ensure the removal of dissolved oxygen, subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

-

Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-methyl-5-nitropyridin-3-amine.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Caption: Step-by-step experimental workflow for the amination reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for the Reduction of 3-Bromo-2-methyl-5-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 3-Bromo-2-methyl-5-nitropyridine to synthesize the corresponding amine, 5-amino-3-bromo-2-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below cover several common and effective reduction methods, including the use of metal/acid systems like iron in acidic media, stannous chloride, and the milder alternative, sodium dithionite. A comparative summary of reaction conditions and yields is provided to aid in method selection.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting amino group is a versatile functional handle for further molecular elaboration. 5-amino-3-bromo-2-methylpyridine, the product of the reduction of this compound, is a key building block in medicinal chemistry. The primary challenge in this specific transformation is the chemoselective reduction of the nitro group without affecting the bromo substituent (hydrodebromination), which can occur under certain catalytic hydrogenation conditions. The choice of reducing agent and reaction conditions is therefore critical to achieving high yields and purity of the desired product. This guide details several reliable methods to achieve this transformation efficiently.

Reaction Pathway

The fundamental reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) on the pyridine ring.

Caption: General chemical transformation pathway.

Overview of Reduction Methods

Several reagents and conditions are effective for the reduction of this compound. The choice of method often depends on factors such as scale, available equipment, cost, and functional group tolerance.

-

Iron (Fe) in Acidic Media: This is a classic, robust, and cost-effective method.[1][2] Iron powder is activated by an acid (e.g., hydrochloric acid, acetic acid) or a salt like ammonium chloride.[1][3] The reaction is heterogeneous and generally provides high yields with good selectivity, preserving the bromo substituent.[4]

-

Stannous Chloride (SnCl₂): Stannous chloride dihydrate is a powerful reducing agent for aromatic nitro groups and is known for its high chemoselectivity.[5] It is effective in various solvents, including ethanol and ethyl acetate, and can be performed under non-acidic conditions.[4][5] The primary drawback is the workup, which can involve the precipitation of tin salts that may complicate product isolation.[6][7]

-

Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a mild, metal-free alternative.[8][9] It is particularly useful for substrates with sensitive functional groups.[9][10] The reaction is typically performed in an aqueous or biphasic system.[9][11]

-

Catalytic Hydrogenation (e.g., Pd/C): While highly efficient for many nitro reductions, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) carries a significant risk of hydrodehalogenation (loss of the bromine atom).[12] This method should be approached with caution and may require careful optimization of catalyst, solvent, and hydrogen pressure to maintain selectivity.

Comparative Data of Reduction Methods

The following table summarizes various reported conditions for the reduction of nitropyridine derivatives, providing a basis for comparison.

| Method | Reagents & Catalysts | Solvent System | Temperature | Reaction Time | Yield | Reference(s) |

| Iron Reduction | Fe powder, conc. HCl | Methanol | Reflux | 2 h | 90% | [3] |

| Iron Reduction | Fe powder, NH₄Cl | Methanol / Water (4:1) | 80 °C | 2 h | 95% | [3] |

| Iron Reduction | Fe powder, Acetic Acid | Acetic Acid | 80 °C → RT | ~18 h | 93% | [13] |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol | 30 °C (Ultrasound) | 2 h | High | [4] |

| Catalytic Hydrogenation | Pd/C (10%) | Methanol | 30 °C | 16 h | 97% | [14] |

Note: Yields are as reported in literature for similar substrates and may vary based on specific reaction scale and conditions.

General Experimental Workflow

The process for reducing the nitro group and isolating the final amine product generally follows a standard sequence of steps, as illustrated below.

Caption: A typical experimental workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reduction using Iron and Ammonium Chloride

This method is robust, high-yielding, and avoids the use of strong acids.[3]

-

Reagents and Materials:

-

This compound

-

Iron powder, reduced

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Celite

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), reduced iron powder (2.5 eq), and ammonium chloride (2.5 eq).

-

Add a 4:1 mixture of methanol and water as the solvent.

-

Heat the reaction mixture to 80 °C and stir vigorously under reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the mixture to cool to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with methanol or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the methanol.

-

To the remaining aqueous residue, add ethyl acetate and saturated sodium bicarbonate solution to neutralize any residual acidity and aid in partitioning.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-amino-3-bromo-2-methylpyridine. The product is often obtained as a solid and can be further purified if necessary.[3]

-

Protocol 2: Reduction using Stannous Chloride Dihydrate

This protocol is highly effective and selective, though careful workup is required.[4]

-

Reagents and Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH)

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5-10 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 30-50 °C) for 2-4 hours. The reaction can be accelerated using sonication.[4]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2M aqueous solution of KOH or NaOH. Caution: Add the base slowly and cool the mixture in an ice bath, as the neutralization is exothermic. Add enough base to dissolve the tin salts as stannates (e.g., [Sn(OH)₆]²⁻).

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.

-

Protocol 3: Reduction using Sodium Dithionite

This protocol provides a mild, metal-free option suitable for sensitive substrates.[8][9]

-

Reagents and Materials:

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., acetonitrile) in a round-bottom flask.[11]

-

In a separate flask, prepare a solution of sodium dithionite (typically 3-5 eq) in water.

-

Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.

-

Stir the resulting biphasic mixture at room temperature for 1-3 hours, monitoring progress by TLC.

-

Upon completion, make the reaction mixture alkaline (pH 12-13) with NaOH or KOH and transfer to a separatory funnel.[11]

-

Extract the aqueous layer several times with an organic solvent like ethyl acetate.[9]

-

Combine the organic extracts, wash with saturated brine solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

-

Method Selection Guide

Choosing the appropriate reduction method depends on several factors. The flowchart below provides a decision-making guide.

Caption: Decision flowchart for selecting a reduction method.

References

- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 2. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 3. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]